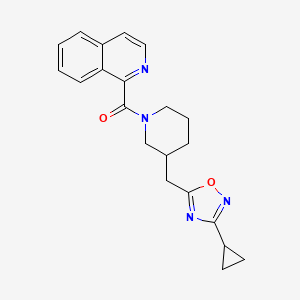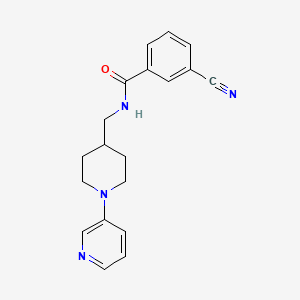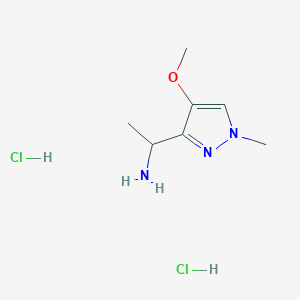
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and an isoquinoline moiety. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed via a cyclization reaction involving a precursor with an amidoxime and a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The oxadiazole and isoquinoline rings are aromatic, contributing to the compound’s stability. The piperidine ring is a common motif in medicinal chemistry, often used to improve bioavailability .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the oxadiazole ring is generally stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility, and stability could be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Agricultural Chemical Research
The oxadiazole moiety, present in the compound, is known for its broad spectrum of agricultural biological activities. Compounds with this moiety have been synthesized and evaluated for their effectiveness as chemical pesticides . They exhibit moderate nematocidal activity against certain plant pathogens and have shown strong antibacterial effects on specific bacterial strains affecting crops. This suggests that our compound could be explored for its potential use in developing novel agricultural chemicals with low risk and high efficiency.
Antimicrobial Activity
Oxadiazoles have been studied for their antimicrobial properties, particularly against bacterial pathogens . The structural features of the compound , including the oxadiazole ring, could be leveraged to design new antibacterial agents. Its potential efficacy against a range of microbial threats makes it a candidate for further investigation in the development of new antimicrobial drugs.
Cancer Research
Compounds containing oxadiazole structures have been evaluated for their therapeutic potential against various cancer cell lines . The presence of the cyclopropyl group and the isoquinolin-1-yl moiety in the compound may contribute to its activity against cancer cells, making it a molecule of interest for oncological studies.
Neuropharmacology
The piperidine component of the compound is a feature commonly found in molecules with neuropharmacological activity. As such, this compound could be investigated for its potential effects on the central nervous system, including as a partial agonist or antagonist in muscarinic receptor assays .
Drug Design and Synthesis
The compound’s structure, which includes an oxadiazole ring, makes it a valuable scaffold in drug discovery. It can be used as an amide- or ester-like linker in the design of bioactive compounds, expanding the prospects of using the oxadiazole core in medicinal chemistry .
Energetic Materials Research
Oxadiazoles are also known for their application in high-energy materials due to their favorable oxygen balance and positive heat of formation. The compound’s structural attributes suggest it could be utilized in the synthesis of energetic materials, contributing to research in this field .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-isoquinolin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(19-17-6-2-1-5-15(17)9-10-22-19)25-11-3-4-14(13-25)12-18-23-20(24-27-18)16-7-8-16/h1-2,5-6,9-10,14,16H,3-4,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPBPYSAPKWXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2959099.png)
![N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2959100.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2959102.png)
![(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide](/img/structure/B2959103.png)
![1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959104.png)

![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide](/img/structure/B2959111.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide](/img/structure/B2959120.png)